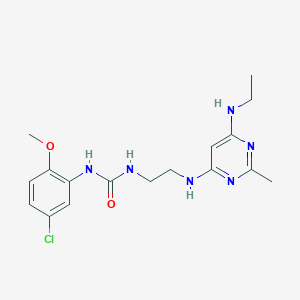

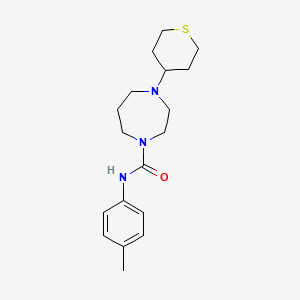

4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide, also known as TTP488, is a small molecule that has been studied for its potential therapeutic uses in various diseases. It was originally developed as an inhibitor of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the pathogenesis of many chronic diseases.

Mecanismo De Acción

4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide works by inhibiting the receptor for advanced glycation end products (RAGE), a protein that is involved in many pathological processes. RAGE is expressed on the surface of many cell types, including neurons, endothelial cells, and immune cells. When RAGE is activated by its ligands, such as advanced glycation end products (AGEs), it triggers a cascade of signaling events that lead to inflammation, oxidative stress, and cell death.

By inhibiting RAGE, this compound can reduce the harmful effects of RAGE activation in various diseases. For example, in Alzheimer's disease, this compound can reduce the accumulation of amyloid beta by inhibiting the interaction between RAGE and amyloid beta. In diabetes, this compound can reduce inflammation and oxidative stress by inhibiting the interaction between RAGE and its ligands. In cancer, this compound can inhibit tumor growth and metastasis by inhibiting the expression of RAGE.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid beta and improve cognitive function in animal models. In diabetes, this compound has been shown to reduce inflammation and oxidative stress and improve glucose metabolism in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for RAGE. This compound can be easily synthesized in the lab using standard organic chemistry techniques, and its small size allows it to penetrate cells and tissues more easily than larger molecules. This compound is also highly specific for RAGE, which reduces the risk of off-target effects.

However, this compound also has some limitations for lab experiments. One limitation is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.

Direcciones Futuras

There are several future directions for the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide. One direction is the development of more potent analogs of this compound that can achieve therapeutic effects at lower concentrations. Another direction is the study of this compound in combination with other therapies, such as anti-amyloid drugs in Alzheimer's disease or chemotherapy in cancer. Finally, the study of this compound in human clinical trials will be necessary to determine its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide involves several steps, including the reaction of 1,4-diazepane-1-carboxylic acid with p-tolylisocyanate to form the corresponding urea derivative. This intermediate is then treated with tetrahydro-2H-thiopyran-4-carboxylic acid to produce this compound. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic uses in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid beta, a protein that forms plaques in the brain and is thought to contribute to the development of the disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

In diabetes, this compound has been studied for its potential to reduce inflammation and oxidative stress, two processes that contribute to the development of complications associated with the disease. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of diabetes.

In cancer, this compound has been studied for its potential to inhibit the growth and metastasis of cancer cells. This compound has been shown to reduce the expression of RAGE, a protein that is overexpressed in many types of cancer and is thought to contribute to tumor growth and metastasis.

Propiedades

IUPAC Name |

N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-15-3-5-16(6-4-15)19-18(22)21-10-2-9-20(11-12-21)17-7-13-23-14-8-17/h3-6,17H,2,7-14H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILQVQRSHVNEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)

![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)